Oxacyclotridecan-2-one

Ring-opening polymerization Macrocyclic lactone kinetics Biocatalysis

Oxacyclotridecan-2-one (CAS 947-05-7), also referred to as 12-dodecanolactone or lauryl lactone, is a 12-membered macrocyclic lactone with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol. It is synthesized via Baeyer-Villiger oxidation of cyclododecanone and is commercially available as a colorless to pale yellow liquid with a melting point of 2–3 °C and a density of 0.981 g/mL at 25 °C.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 947-05-7
Cat. No. B1584987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxacyclotridecan-2-one
CAS947-05-7
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESC1CCCCCC(=O)OCCCCC1
InChIInChI=1S/C12H22O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-11H2
InChIKeyDQGSJTVMODPFBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxacyclotridecan-2-one (CAS 947-05-7): Technical Baseline and Compound Identity


Oxacyclotridecan-2-one (CAS 947-05-7), also referred to as 12-dodecanolactone or lauryl lactone, is a 12-membered macrocyclic lactone with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol [1]. It is synthesized via Baeyer-Villiger oxidation of cyclododecanone and is commercially available as a colorless to pale yellow liquid with a melting point of 2–3 °C and a density of 0.981 g/mL at 25 °C . The compound belongs to the macrocyclic musk lactone family and finds application in fragrance formulations and as a monomer in ring-opening polymerization for the synthesis of tailored polyesters [2][3].

Why Oxacyclotridecan-2-one (CAS 947-05-7) Cannot Be Readily Substituted by In-Class Macrocyclic Lactones


Although macrocyclic lactones share a common structural motif, substitution among analogs without quantitative justification introduces significant performance risk. The 12-membered ring size of Oxacyclotridecan-2-one confers a unique balance of ring strain and conformational dynamics that directly impacts both its olfactory character and its reactivity in enzyme-catalyzed polymerization [1]. As documented in comparative kinetic studies, even one-carbon variations in ring size (e.g., from 11- to 12-membered) result in order-of-magnitude differences in polymerization rates under identical conditions [2]. Furthermore, its physical state as a liquid at ambient temperature contrasts sharply with higher molecular weight macrocyclic musks that are crystalline solids, affecting handling, formulation, and processing workflows . Regulatory and safety assessments further rely on compound-specific or read-across data; substituting an unassessed analog may invalidate existing safety clearances or introduce unforeseen toxicological liabilities [3].

Oxacyclotridecan-2-one (CAS 947-05-7): Quantitative Differentiation Evidence Against Closest Analogs


Lipase-Catalyzed Polymerization Rate: 12-Membered Ring Outperforms Smaller Macrocyclic Lactones by an Order of Magnitude

In a direct comparative study of Novozym 435-catalyzed ring-opening polymerization, Oxacyclotridecan-2-one (12-dodecanolactone) exhibited an initial rate constant (k_obs) of 4.91 h⁻¹, compared to 0.38 h⁻¹ for 11-undecanolactone and 0.10 h⁻¹ for 10-decanolactone [1]. This represents a 12.9-fold increase over the 11-membered analog and a 49-fold increase over the 10-membered analog, despite all three lactones possessing nearly identical dipole moments (~1.9 D) [1]. The study further established that K_M values were independent of ring size, confirming that the observed rate differences stem from intrinsic ring strain and transannular interactions rather than altered enzyme affinity [1].

Ring-opening polymerization Macrocyclic lactone kinetics Biocatalysis

Physical State Differentiation: Liquid at Ambient Temperature Versus Solid Macrocyclic Musk Analogs

Oxacyclotridecan-2-one has a reported melting point of 2–3 °C (lit.) and is supplied as a liquid at standard ambient conditions . In contrast, the widely used macrocyclic musk Cyclopentadecanolide (Exaltolide, CAS 106-02-5, 16-membered ring) exhibits a melting point of 34–38 °C and is a crystalline solid at room temperature . This 32–36 °C difference in melting point translates to distinct handling requirements: Oxacyclotridecan-2-one can be dispensed and formulated without pre-heating, whereas Cyclopentadecanolide requires melting or dissolution prior to use in many fragrance compounding and material processing workflows .

Physical property Formulation handling Macrocyclic musk

Regulatory Safety Clearance via Read-Across: Established Cramer Class I and No Genotoxicity Concern

The Research Institute for Fragrance Materials (RIFM) has completed a comprehensive safety assessment of Oxacyclotridecan-2-one, clearing all evaluated human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, phototoxicity, and local respiratory toxicity) using a combination of target data and read-across to the structural analog Oxacyclohexadecen-2-one (CAS 34902-57-3) [1][2]. The compound is assigned Cramer Class I (low toxicological concern), and the assessment concludes that it does not present a concern for genotoxicity [1]. While Oxacyclohexadecen-2-one is a larger (16-membered) unsaturated macrocyclic musk with a significantly higher commercial volume of use, the read-across justification confirms that the toxicological profile of Oxacyclotridecan-2-one can be reliably inferred from this analog [2].

Fragrance safety Toxicology Regulatory compliance

Commercial Volume of Use: Ultra-Low Worldwide Consumption Band (<0.1 Metric Ton/Year) Relative to Major Macrocyclic Musks

According to IFRA volume of use survey data cited in the RIFM safety assessment, the worldwide consumption of Oxacyclotridecan-2-one falls within the <0.1 metric ton per year band (IFRA, 2015) [1][2]. This places it in the lowest commercial volume category among fragrance ingredients. In contrast, major macrocyclic musks such as Oxacyclohexadecen-2-one (Globalide/Habanolide) and Cyclopentadecanolide (Exaltolide) are produced and consumed at volumes exceeding 100–1000 metric tons annually, reflecting their widespread use in mass-market fragrances and personal care products [3]. The 95th percentile concentration of Oxacyclotridecan-2-one in scented candles was reported as 0.075–0.09% (RIFM, 2017), with no reported use in hydroalcoholic products [1].

Market volume Fragrance ingredient Procurement

Oxacyclotridecan-2-one (CAS 947-05-7): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Enzymatic Synthesis of Tailored Polyesters with Accelerated Kinetics

Polymer chemists seeking to produce poly(12-dodecanolactone) via Novozym 435-catalyzed ring-opening polymerization will achieve an initial rate constant of 4.91 h⁻¹, representing a 12.9-fold kinetic advantage over 11-undecanolactone and a 49-fold advantage over 10-decanolactone under identical conditions [1]. This accelerated kinetics reduces reaction time and improves throughput in biocatalytic polyester synthesis. The resulting polyesters exhibit increasing melting temperatures and enthalpies with greater methylene content, enabling tunable thermal properties [1].

Niche Fragrance Formulations Requiring Liquid Handling and Ultra-Low Volume Specialty Ingredients

Fragrance formulators targeting niche or high-value perfumery applications can leverage Oxacyclotridecan-2-one's liquid physical state (mp 2–3 °C) to eliminate pre-heating steps required for solid macrocyclic musks such as Cyclopentadecanolide (mp 34–38 °C) . Its ultra-low worldwide consumption volume (<0.1 metric ton/year) positions it as a specialty ingredient suitable for limited-edition or premium formulations where differentiation from mass-market musk profiles is desired [2]. The established RIFM safety clearance via read-across to Oxacyclohexadecen-2-one further supports regulatory compliance [3].

Synthesis of Fatty Acid Derivatives and Macrocyclic Building Blocks

Organic chemists can employ Oxacyclotridecan-2-one as a starting material for the synthesis of fatty acid derivatives such as (E)-11-methyl-12-octadecenoic acid . Its 12-membered macrocyclic structure also makes it a valuable scaffold for constructing supramolecular host-guest systems, where its cavity can encapsulate smaller molecules for molecular recognition and sensor design applications .

Safety-Assessed Fragrance Component with Documented Human Health Endpoint Clearances

For regulatory affairs and product safety teams, Oxacyclotridecan-2-one offers a fully documented safety dossier: all 7 human health endpoints evaluated by RIFM (genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, phototoxicity, local respiratory toxicity, and environmental) have been cleared, with Cramer Class I classification and no genotoxicity concern [3]. This established safety profile reduces the burden of additional toxicological testing and accelerates time-to-market for finished fragrance products.

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